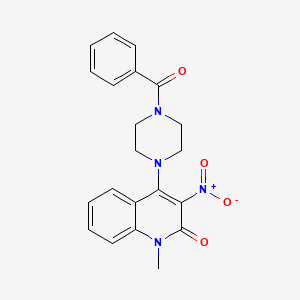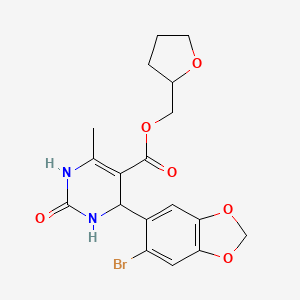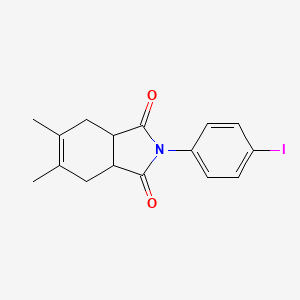![molecular formula C11H22N2O B5156819 [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the class of compounds known as opioid receptor agonists, which are known to have analgesic effects.
科学研究应用
[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic effects in animal models of pain, and is believed to act as an agonist at the mu-opioid receptor. In addition to its analgesic effects, this compound has also been shown to have antidepressant and anxiolytic effects in animal models.
作用机制
The mechanism of action of [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol is believed to involve its binding to the mu-opioid receptor. This receptor is found in the central nervous system and is involved in the modulation of pain perception, as well as other physiological processes. Binding of this compound to the mu-opioid receptor results in the activation of downstream signaling pathways that lead to the analgesic, antidepressant, and anxiolytic effects observed in animal models.
Biochemical and Physiological Effects:
In addition to its effects on pain perception, this compound has been shown to have effects on other physiological processes. It has been shown to reduce inflammation in animal models of arthritis, and to have neuroprotective effects in animal models of stroke. These effects are believed to be mediated by the activation of downstream signaling pathways that are involved in the regulation of these processes.
实验室实验的优点和局限性
One of the advantages of [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol for lab experiments is its well-defined mechanism of action. This allows researchers to design experiments that specifically target the mu-opioid receptor, and to study the downstream effects of its activation. However, one limitation of this compound is its potential for abuse, which can complicate the interpretation of results in animal models.
未来方向
There are several potential future directions for research on [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol. One area of interest is the development of new analogs of the compound that have improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Another area of interest is the exploration of the compound's effects on other physiological processes, such as immune function or metabolism. Finally, there is interest in the development of new therapeutic applications for this compound, such as its use in the treatment of neuropathic pain or depression.
合成方法
The synthesis of [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol involves the reaction of 1-methyl-4-piperidone with sodium borohydride in the presence of methanol and acetic acid. The resulting product is then reacted with pyrrolidine to yield the final compound. This synthesis method has been described in detail in several scientific publications.
属性
IUPAC Name |
[1-(1-methylpiperidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-7-4-10(5-8-12)13-6-2-3-11(13)9-14/h10-11,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFWIWYGRJYEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)
![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)
![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)

![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)



![2-(2-methylphenyl)-5-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B5156832.png)